

An In-Depth Technical Guide to Hexadecyldimethylamine: Physicochemical Properties, Synthesis, and Advanced Applications

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Compound of Interest

Compound Name: *Hexadecyldimethylamine*
Cat. No.: *B7801466*

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Introduction: Defining a Key Amphiphile

Hexadecyldimethylamine (HDMA), also known as N,N-Dimethylhexadecan-1-amine or cetyltrimethylammonium, is a tertiary amine featuring a long C16 alkyl chain (hexadecyl group) attached to a dimethylamino head group.^{[1][2]} This molecular architecture imparts an amphiphilic nature, with a nonpolar, hydrophobic tail and a polar, hydrophilic head, positioning HDMA as a critical intermediate in the chemical industry.^{[1][3]} While insoluble in water, it is readily soluble in organic solvents like alcohol.^{[4][5]} At room temperature, it typically exists as a clear to yellowish liquid or waxy solid with a characteristic fish-like or amine-like odor.^{[2][6]} Its primary industrial significance lies in its role as a precursor for a wide array of surfactants, including quaternary ammonium compounds ("quats"), amine oxides, and betaines, which are foundational components in personal care products, industrial cleaners, textile processing, and oilfield applications.^{[3][4][7]} Beyond its traditional use, the unique properties of HDMA are being leveraged in advanced scientific fields, particularly in the formulation of sophisticated drug delivery systems and the synthesis of functional nanomaterials. This guide provides a comprehensive overview of its core physicochemical properties, reactivity, analytical characterization, and key applications for researchers and development professionals.

Section 1: Core Physicochemical and Spectroscopic Properties

A thorough understanding of a molecule's fundamental properties is paramount for its effective application. The physicochemical characteristics of **hexadecyldimethylamine** dictate its behavior in various systems, from simple solutions to complex biological or material science formulations.

Physicochemical Data Summary

The key quantitative properties of **hexadecyldimethylamine** are summarized below for easy reference. These values represent a consensus from various chemical data sources and may vary slightly depending on purity and measurement conditions.

Property	Value	Source(s)
CAS Number	112-69-6	[1] [4]
Molecular Formula	C ₁₈ H ₃₉ N	[2] [4]
Molecular Weight	269.51 g/mol	[1] [2] [4]
Appearance	Clear, colorless to yellowish liquid or waxy solid	[1] [6] [8]
Odor	Fish-like, amine-like	[2] [6]
Melting Point	Approx. 10 - 12 °C	[1] [4] [9]
Boiling Point	Approx. 300 - 320 °C (at 760 mmHg); 148 °C (at 2 mmHg)	[1] [4] [6] [10]
Density	Approx. 0.801 g/mL at 20 °C	[4] [5] [9]
Flash Point	Approx. 135 - 147 °C	[1] [9] [10]
Refractive Index (n ²⁰ /D)	~1.444	[4] [9] [10]
Water Solubility	Insoluble	[5] [6] [9] [10]
Solvent Solubility	Soluble in alcohol, ethanol, acetone, chloroform (slightly), methanol (slightly)	[4] [5] [6] [10]
Predicted pKa	9.78 ± 0.28	[6] [9] [10]

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of HDMA. Based on its molecular structure, the following spectral features are expected:

- Fourier-Transform Infrared (FT-IR) Spectroscopy: As a tertiary amine, HDMA will not exhibit the characteristic N-H stretching bands seen in primary and secondary amines (typically 3300-3500 cm⁻¹).[\[11\]](#) The spectrum will be dominated by C-H stretching vibrations from the long alkyl chain and the methyl groups, appearing as strong absorptions in the 2850-2960 cm⁻¹ region. The C-N stretching vibration for an aliphatic amine is expected to appear as a

medium to weak band in the 1020-1250 cm^{-1} range.[11][12] Bending vibrations for the CH_2 and CH_3 groups will also be present in the fingerprint region ($\sim 1375 \text{ cm}^{-1}$ and $\sim 1465 \text{ cm}^{-1}$).

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum provides a clear map of the hydrogen environments. [13] A sharp singlet integrating to six protons (6H) is expected for the two equivalent methyl groups on the nitrogen atom. The long hexadecyl chain will show a series of overlapping multiplets for the methylene (CH_2) groups, with the terminal methyl (CH_3) group appearing as a distinct triplet. The methylene group adjacent to the nitrogen ($\alpha\text{-CH}_2$) will be deshielded and appear further downfield than the other methylene groups.
- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for each carbon environment.[14] The two methyl carbons attached to the nitrogen will produce a single signal. The sixteen carbons of the alkyl chain will each give a signal, though some may overlap, with the carbon adjacent to the nitrogen ($\text{C}\alpha$) being the most downfield among the chain carbons.[14][15]

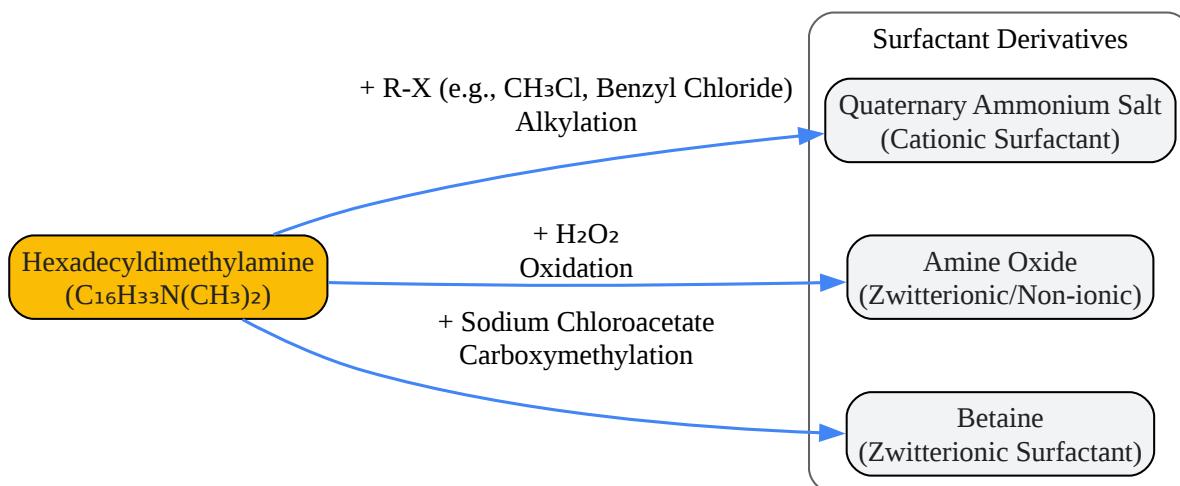
Section 2: Chemical Reactivity and Amphiphilic Behavior

The utility of HDMA stems directly from its chemical structure: a basic tertiary amine head group and a long, nonpolar alkyl tail.

Reactivity at the Tertiary Amine

The lone pair of electrons on the nitrogen atom makes HDMA a Brønsted-Lowry base (proton acceptor) and a Lewis base (electron pair donor). Its predicted pK_a of ~ 9.78 indicates it is a weak base that readily reacts with acids in exothermic neutralization reactions to form salts.[6][9][16] This basicity is fundamental to its role as a pH-responsive agent in certain formulations.

As a nucleophile, the tertiary amine group is a key reactive site for producing a variety of cationic and zwitterionic surfactants.[3][17] These reactions are central to its industrial importance.



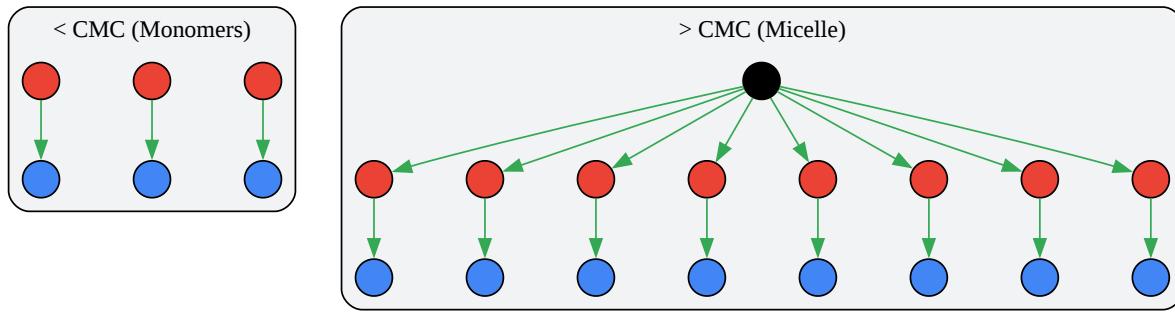
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Caption: Key synthetic pathways from **hexadecyldimethylamine**.

Self-Assembly and Micelle Formation

The defining characteristic of HDMA and its derivatives is their amphiphilicity. In aqueous environments, these molecules orient themselves to minimize the unfavorable interaction between their hydrophobic alkyl tails and water.^[17] This phenomenon, known as the hydrophobic effect, is the primary driving force for self-assembly.^[17]

Below a specific concentration, the molecules may align at interfaces (e.g., air-water), reducing surface tension. However, above a threshold known as the Critical Micelle Concentration (CMC), they spontaneously aggregate to form ordered structures called micelles.^[5] In a conventional micelle in water, the hydrophobic tails sequester themselves into a nonpolar core, while the hydrophilic amine head groups form a shell that interfaces with the surrounding water.^{[5][17]} This process is a dynamic equilibrium between micelles and free surfactant molecules (monomers).^[5]



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Caption: Spontaneous self-assembly of HDMA into a micelle.

Section 3: Advanced Applications in Research and Drug Development

The unique physicochemical properties of HDMA make it more than just a simple intermediate. It is an enabling molecule for creating advanced materials and therapeutic delivery systems.

Synthesis of Mesoporous Silica Nanoparticles (MSNs)

HDMA has been employed as a crucial agent in the synthesis of MSNs, which are highly valued for their large surface area, tunable pore sizes, and potential as drug carriers.[\[16\]](#)[\[18\]](#) In these syntheses, HDMA can act as a "swelling agent" or "pore size mediator".[\[16\]](#) The underlying mechanism involves the HDMA molecules intercalating into the primary surfactant template (e.g., cetyltrimethylammonium bromide, CTAB) micelles. The long, hydrophobic C16 tails of HDMA penetrate the hydrophobic core of the CTAB micelles, causing them to expand.[\[19\]](#)[\[20\]](#) As the silica precursor (like tetraethyl orthosilicate, TEOS) hydrolyzes and condenses around this expanded micellar template, the resulting silica structure forms with larger pores.[\[18\]](#)[\[20\]](#) After synthesis, the organic template, including the HDMA, is removed through calcination or solvent extraction, leaving behind a porous silica network with an engineered pore diameter.

Component of Lipid Nanoparticle (LNP) Drug Delivery Systems

The development of mRNA vaccines and therapies has highlighted the critical role of lipid nanoparticles (LNPs) as delivery vehicles.[\[21\]](#)[\[22\]](#) These systems are typically composed of four lipid types: an ionizable cationic lipid, a phospholipid, cholesterol, and a PEG-lipid.[\[21\]](#) The ionizable lipid is arguably the most important component, responsible for encapsulating the negatively charged nucleic acid cargo and facilitating its release into the cell cytoplasm.

Tertiary amines like HDMA serve as foundational structures for designing novel ionizable lipids.[\[23\]](#) At the acidic pH of formulation, the amine is protonated, allowing it to electrostatically bind and compact mRNA. In the bloodstream (pH ~7.4), the lipid is largely neutral, reducing nonspecific interactions. Upon endocytosis into a target cell, the LNP enters the acidic environment of the endosome (pH 5-6). Here, the tertiary amine becomes protonated again. This positive charge is hypothesized to disrupt the endosomal membrane through interactions with anionic lipids, leading to the release of the mRNA cargo into the cytoplasm where it can be translated into protein. The long hexadecyl chain contributes to the overall lipid structure and stability of the nanoparticle.[\[24\]](#)[\[25\]](#)

Section 4: Experimental Methodologies

To ensure scientific integrity and reproducibility, standardized protocols for the synthesis and characterization of HDMA are essential.

Protocol: Synthesis of Hexadecyldimethylamine

This protocol describes a common laboratory-scale synthesis via the nucleophilic substitution of 1-bromohexadecane with dimethylamine.[\[1\]](#)

Materials:

- 1-Bromohexadecane
- Dimethylamine (e.g., 40% solution in water or 2M solution in ethanol)
- Ethanol (anhydrous)

- Sodium hydroxide (or other suitable base)
- Toluene or Diethyl ether (for extraction)
- Anhydrous sodium sulfate or magnesium sulfate
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

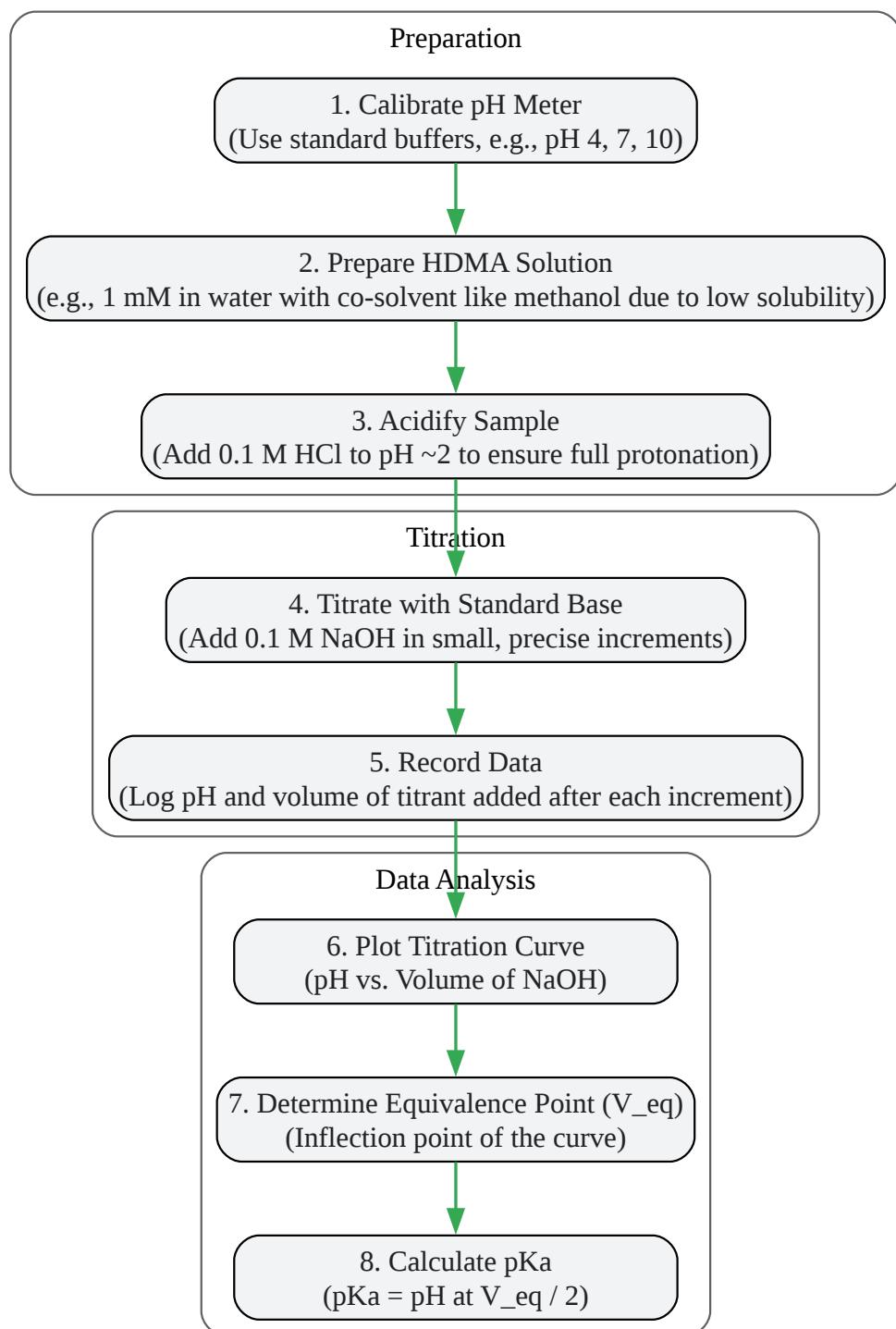
Procedure:

- In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1-bromohexadecane (1.0 equivalent) in ethanol.
- Add an excess of dimethylamine solution (e.g., 2-3 equivalents) to the flask. The excess drives the reaction to completion.
- Add a base such as sodium hydroxide (1.1 equivalents) to neutralize the hydrobromic acid byproduct formed during the reaction.
- Heat the reaction mixture to reflux (the boiling point of the solvent, ethanol) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 10-24 hours.[\[1\]](#)
- Once the reaction is complete, cool the mixture to room temperature.
- Remove the ethanol under reduced pressure using a rotary evaporator.
- Resuspend the residue in a mixture of water and an organic extraction solvent (e.g., toluene). Transfer to a separatory funnel.
- Wash the organic layer sequentially with water and then brine to remove any remaining salts and impurities.
- Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

- The crude **hexadecyldimethylamine** can be further purified by vacuum distillation to obtain a high-purity product.

Protocol: Determination of pKa by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the dissociation constant (pKa) of ionizable compounds.[6][26] For a base like HDMA, this involves titrating an acidified solution of the amine with a standardized base.

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Caption: Workflow for pKa determination via potentiometric titration.

Detailed Steps:

- Instrument Calibration: Calibrate a potentiometer/pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[6]
- Sample Preparation: Prepare a solution of **hexadecyldimethylamine** (e.g., 1 mM). Due to its insolubility in water, a co-solvent system (e.g., methanol-water) may be required.[9] A constant ionic strength should be maintained, for instance, by adding 0.15 M potassium chloride.[6]
- Acidification: Transfer a known volume (e.g., 20 mL) of the sample solution to a titration vessel.[6] Using a standardized acid (e.g., 0.1 M HCl), adjust the initial pH of the solution to ~2.0. This ensures that all amine molecules are fully protonated ($C_{16}H_{33}N^+H(CH_3)_2$).[6]
- Titration: Place the vessel on a magnetic stirrer and immerse the calibrated pH electrode. Begin the titration by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH).[6][10]
- Data Recording: After each addition of NaOH, allow the pH reading to stabilize before recording the pH value and the total volume of titrant added. Continue this process until the pH reaches a plateau in the high alkaline range (e.g., pH 12).[6]
- Data Analysis: Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
- pKa Calculation: The equivalence point is the point of maximum slope (inflection point) on the curve, where all the protonated amine has been neutralized. The pKa corresponds to the pH at the half-equivalence point (i.e., the pH when half the volume of NaOH required to reach the equivalence point has been added). At this point, the concentrations of the protonated amine $[BH^+]$ and the free base $[B]$ are equal.
- Replication: For robust data, the titration should be performed in triplicate.[6]

Section 5: Safety, Handling, and Storage

Hexadecyldimethylamine is a chemical that requires careful handling. It may cause irritation upon contact with skin, eyes, and mucous membranes and may be toxic if ingested, inhaled, or

absorbed through the skin.[2][6][16] It is also a combustible material.[16][19]

- **Handling:** Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing vapors or mists.
- **Storage:** Store in a cool, dry, dark location in a tightly sealed container.[6] Keep away from incompatible materials such as strong oxidizing agents and acids.[6][16]
- **Fire:** Use dry chemical, CO₂, or alcohol-resistant foam for small fires.[2]

Conclusion

Hexadecyldimethylamine is a deceptively simple molecule whose value extends far beyond its role as a chemical intermediate. Its well-defined amphiphilic structure provides a versatile platform for creating a vast range of surfactants with tailored properties. For researchers and drug development professionals, an in-depth understanding of its physicochemical properties—from its basicity and reactivity to its self-assembly behavior—is crucial. This knowledge unlocks its potential in sophisticated applications, including the rational design of ionizable lipids for next-generation nucleic acid therapies and the precision engineering of mesoporous nanomaterials for controlled release. As advancements in these fields continue, the importance of foundational molecules like **hexadecyldimethylamine** will only continue to grow.

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References

- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Hexadecyl Dimethylamine [whamine.com]
- 4. researchgate.net [researchgate.net]

- 5. Gemini and Bicephalous Surfactants: A Review on Their Synthesis, Micelle Formation, and Uses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. Micelle formation of a non-ionic surfactant in non-aqueous molecular solvents and protic ionic liquids (PILs) - Physical Chemistry Chemical Physics (RSC Publishing)
DOI:10.1039/C6CP03332F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. enamine.net [enamine.net]
- 10. mdpi.com [mdpi.com]
- 11. analyzetest.com [analyzetest.com]
- 12. infrared spectrum of dimethylamine C₂H₇N CH₃NHCH₃ prominent wavenumbers cm⁻¹ detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. 1H proton nmr spectrum of dimethylamine C₂H₇N CH₃NHCH₃ low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. 13C nmr spectrum of dimethylamine C₂H₇N CH₃NHCH₃ analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylmethanamine C₁₃ 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. m.youtube.com [m.youtube.com]
- 16. Hexadecyldimethylamine | 112-69-6 [chemicalbook.com]
- 17. fiveable.me [fiveable.me]
- 18. longdom.org [longdom.org]
- 19. Mesoporous Silica Nanoparticles: A Comprehensive Review on Synthesis and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 20. majms.alkafeel.edu.iq [majms.alkafeel.edu.iq]
- 21. An overview of lipid constituents in lipid nanoparticle mRNA delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pharmaexcipients.com [pharmaexcipients.com]
- 23. New ionizable lipids for non-viral mRNA delivery with secondary amine cyclic ether head groups - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 24. dspace.library.uvic.ca [dspace.library.uvic.ca]
- 25. researchgate.net [researchgate.net]
- 26. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
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